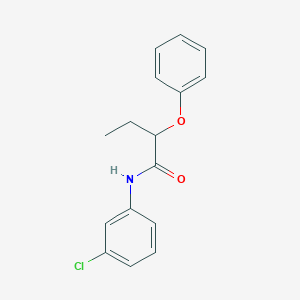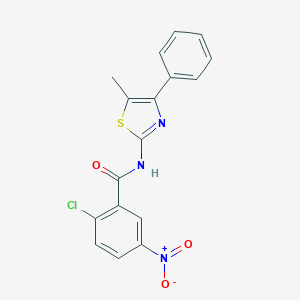METHANONE](/img/structure/B448582.png)
[3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an adamantyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of the triazole ring and the adamantyl group. The triazole ring can be synthesized through the nitration of 1,2,4-triazole using concentrated nitric acid . The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst . The final step involves the coupling of the triazole and adamantyl groups with 4-methylpiperazine under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and alkylation steps, as well as the development of efficient purification methods to isolate the final product .
化学反応の分析
Types of Reactions
[3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
[3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of [3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The adamantyl group provides structural stability and enhances the compound’s ability to penetrate biological membranes. The piperazine ring can interact with various biological targets, contributing to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
5-nitro-1,2,4-triazol-3-one: A similar compound with a nitro group on the triazole ring, used as an energetic material.
3-nitro-1H-1,2,4-triazole: Another triazole derivative with a nitro group, used in the synthesis of various bioactive compounds.
5-bromo-1H-1,2,4-triazole: A triazole derivative with a bromine atom, used as a ligand in coordination chemistry.
Uniqueness
[3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its stability and membrane permeability, while the triazole and piperazine rings contribute to its bioactivity and potential therapeutic applications.
特性
分子式 |
C18H25BrN6O3 |
|---|---|
分子量 |
453.3g/mol |
IUPAC名 |
[3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-1-adamantyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H25BrN6O3/c1-22-2-4-23(5-3-22)14(26)17-7-12-6-13(8-17)10-18(9-12,11-17)24-15(19)20-16(21-24)25(27)28/h12-13H,2-11H2,1H3 |
InChIキー |
RGULVGMGLOCRSC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)N5C(=NC(=N5)[N+](=O)[O-])Br |
正規SMILES |
CN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)N5C(=NC(=N5)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B448499.png)
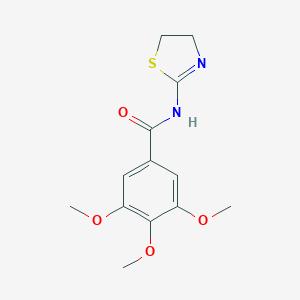
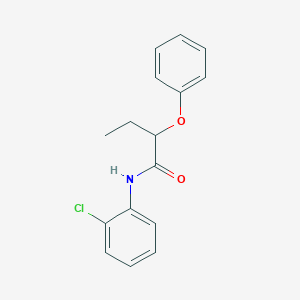
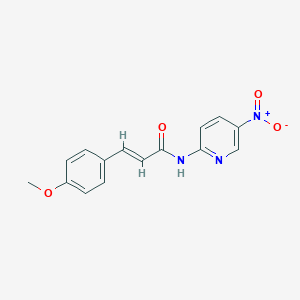
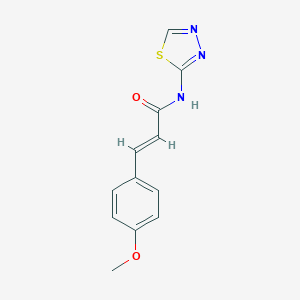
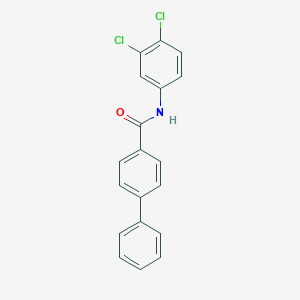
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B448511.png)
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B448513.png)
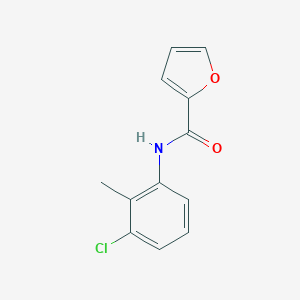
![N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B448516.png)

![Bis[2-(4-nitrophenyl)-2-oxoethyl] camphorate](/img/structure/B448519.png)
